acetic acid;N-ethyl-N-methylethanamine
Description
Acetic Acid (CH₃COOH) Acetic acid is a carboxylic acid with widespread industrial applications, including vinegar production, food preservation, and synthesis of polymers like polyethylene terephthalate (PET) . Its production in Acetobacter pasteurianus is enhanced through metabolic engineering, such as overexpression of pyrroloquinoline quinone (PQQ)-dependent alcohol dehydrogenase (ADH) genes, which improves ethanol oxidation and acetic acid yield . Engineered strains exhibit higher ethanol uptake (7.8889 vs. 5.1262 mmol gDW⁻¹h⁻¹) and acetic acid flux (8.2110 vs. 5.2586 mmol gDW⁻¹h⁻¹) compared to wild-type strains .
N-Ethyl-N-Methylethanamine N-Ethyl-N-methylethanamine is a tertiary amine with the structure (CH₃CH₂)N(CH₃)CH₂CH₃. It is often utilized as a trifluoromethanesulfonate (triflate) salt in organic synthesis due to its stability and reactivity .
Properties
CAS No. |
89803-36-1 |
|---|---|
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
acetic acid;N-ethyl-N-methylethanamine |
InChI |
InChI=1S/C5H13N.C2H4O2/c1-4-6(3)5-2;1-2(3)4/h4-5H2,1-3H3;1H3,(H,3,4) |
InChI Key |
JCJGVEIHVMUYGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-ethyl-N-methylethanamine can be achieved through several methods:
Direct Alkylation: N-ethyl-N-methylethanamine can be synthesized by the alkylation of ethylamine with methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process, which uses a rhodium catalyst and iodine promoter . N-ethyl-N-methylethanamine can be produced by the reaction of ethylamine with formaldehyde and hydrogen in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water.
Reduction: N-ethyl-N-methylethanamine can be reduced to ethylamine and methanol.
Substitution: Both acetic acid and N-ethyl-N-methylethanamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction reactions.
Acylating Agents: Acetic anhydride or acetyl chloride for acylation reactions.
Major Products Formed
Scientific Research Applications
Acetic acid;N-ethyl-N-methylethanamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving amines and acids.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of solvents, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;N-ethyl-N-methylethanamine involves its ability to act as both an acid and a base. The acetic acid component can donate a proton (H⁺), while the N-ethyl-N-methylethanamine component can accept a proton, making it a versatile compound in various chemical reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetic Acid vs. Formic Acid
Formic acid (HCOOH) and acetic acid are both carboxylic acids but differ significantly in properties and applications:
Formic acid’s higher acidity and corrosiveness limit its use in food applications, while acetic acid’s milder properties make it ideal for preservation and biotechnology .
N-Ethyl-N-Methylethanamine vs. Diethylamine
Diethylamine ((C₂H₅)₂NH), a secondary amine, contrasts with the tertiary N-ethyl-N-methylethanamine:
The tertiary structure of N-ethyl-N-methylethanamine reduces its nucleophilicity compared to diethylamine, making it more suitable for specific catalytic roles .
Research Findings and Data Tables
Table 1: Metabolic Flux Analysis of Acetic Acid Production in A. pasteurianus
| Parameter | Engineered Strain | Original Strain |
|---|---|---|
| Ethanol Uptake Flux | 7.8889 mmol gDW⁻¹h⁻¹ | 5.1262 mmol gDW⁻¹h⁻¹ |
| Acetic Acid Production | 8.2110 mmol gDW⁻¹h⁻¹ | 5.2586 mmol gDW⁻¹h⁻¹ |
| Glucose Uptake | 0.2337 mmol gDW⁻¹h⁻¹ | 0.2574 mmol gDW⁻¹h⁻¹ |
| Final Acetic Acid Yield | 61.42 g/L | 52.23 g/L |
Engineered strains exhibit enhanced ethanol tolerance and acetic acid flux due to upregulated stress-response proteins (e.g., heat shock proteins, glutamine synthetase) .
Table 2: Proteomic Changes in Engineered A. pasteurianus
| Protein Category | Expression in Engineered Strain | Functional Role |
|---|---|---|
| PQQ-ADH (adhA/adhB) | Upregulated | Ethanol oxidation |
| Heat Shock Proteins | Upregulated | Stress resistance |
| Aconitase | Downregulated | Reduced TCA cycle activity |
Proteomic analysis reveals that PQQ-ADH overexpression redirects metabolic flux toward acetic acid synthesis while compromising TCA cycle efficiency .
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